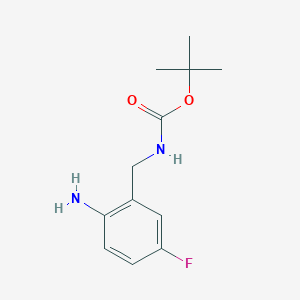

Tert-butyl 2-amino-5-fluorobenzylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(2-amino-5-fluorophenyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2O2/c1-12(2,3)17-11(16)15-7-8-6-9(13)4-5-10(8)14/h4-6H,7,14H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCVBWOUDRGLBOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00701787 | |

| Record name | tert-Butyl [(2-amino-5-fluorophenyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00701787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

756839-26-6 | |

| Record name | tert-Butyl [(2-amino-5-fluorophenyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00701787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the design of bioactive molecules, potentially influencing biological pathways. Medicine: The compound may be explored for its therapeutic potential, particularly in the development of new drugs. Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The exact mechanism by which tert-butyl 2-amino-5-fluorobenzylcarbamate exerts its effects depends on its specific application. Generally, the compound may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The tert-butyl group, in particular, can affect the compound's reactivity and stability.

Comparison with Similar Compounds

Chemical Identity :

- Molecular Formula : C₁₂H₁₇FN₂O₂

- Molecular Weight : 240.27 g/mol

- CAS Number : 756839-26-6

- Structure: Features a benzyl backbone substituted with an amino group at position 2 and fluorine at position 5, protected by a tert-butyl carbamate group .

Applications :

Primarily used as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science. Its tert-butyl carbamate group offers stability during synthetic steps while allowing selective deprotection under acidic conditions (e.g., TFA) for further functionalization .

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

Key Observations :

- Substituent Effects: Electron-Withdrawing Groups: The fluorine atom in the target compound enhances electrophilicity and stability against oxidation compared to non-halogenated analogs . Bulkier Groups: Compound 43’s methoxypyrazine carboxamide increases steric hindrance, reducing reactivity in nucleophilic substitutions but enabling targeted biological interactions . Deprotection: Compound 23, lacking the tert-butyl group, exhibits higher polarity (lower molecular weight: 421.1 vs. 521.2), influencing solubility and pharmacokinetics .

Physical and Chemical Properties

Biological Activity

Tert-butyl 2-amino-5-fluorobenzylcarbamate is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C11H15FN2O2

- Molecular Weight : 224.25 g/mol

- CAS Number : [Not available in the provided sources]

1. Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

- Mechanism : The compound's antioxidant activity is attributed to its ability to scavenge free radicals and enhance the activity of endogenous antioxidants such as superoxide dismutase (SOD) and catalase .

2. Cytotoxic Effects

Studies have demonstrated that this compound possesses cytotoxic effects against certain cancer cell lines.

- Cell Lines Tested : The compound was evaluated on WRL68 hepatocyte cell lines using MTT assays, showing an IC50 greater than 100 µg/mL, indicating moderate cytotoxicity .

3. Gastroprotective Effects

The gastroprotective properties of this compound have been highlighted in various studies. It appears to protect against gastric mucosal lesions induced by ethanol.

- Mechanism : The gastroprotective effect is mediated through several mechanisms:

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

Case Study 1: Gastroprotective Mechanism

In a controlled study, rats were administered varying doses of this compound prior to ethanol exposure. The results indicated:

- Significant reduction in gastric lesions.

- Histological analysis showed reduced submucosal edema and leukocyte infiltration.

- Enhanced Alcian blue staining indicated increased mucin production .

Case Study 2: Antioxidant Efficacy

In vitro assays demonstrated that this compound effectively reduced oxidative stress markers in cultured cells exposed to hydrogen peroxide. This suggests its potential application in preventing oxidative damage in cellular environments .

Preparation Methods

General Synthetic Strategy

The preparation of tert-butyl 2-amino-5-fluorobenzylcarbamate typically follows a two-step approach:

- Step 1: Synthesis or procurement of the 2-amino-5-fluorobenzylamine intermediate.

- Step 2: Protection of the primary amine group by reaction with a tert-butyl carbamate source, commonly di-tert-butyl dicarbonate (Boc2O) or tert-butyl chloroformate.

This method ensures the amino group is selectively protected, facilitating further synthetic manipulations without undesired side reactions at the amine site.

Preparation of the Amino-Fluorobenzyl Intermediate

The 2-amino-5-fluorobenzylamine can be prepared by:

- Reduction or amination of fluorobenzyl derivatives: Starting from fluorobenzyl halides or nitriles, nucleophilic substitution or reduction reactions are employed to introduce the amino group at the 2-position while retaining the fluorine substituent at the 5-position.

- Commercial availability: Some nitrile precursors are commercially available and can be converted to the corresponding amines via standard organic transformations such as hydrazine-mediated deprotection after phthalimide protection.

For example, in the synthesis of related Boc-protected nitriles, bromobenzyl compounds are reacted with phthalimide potassium salt, followed by hydrazine deprotection to yield primary amines, which are then protected with di-tert-butyl dicarbonate to give the Boc-protected compounds in good yields.

Protection of the Amino Group with tert-Butyl Carbamate

The key step in preparing this compound is the carbamate formation, which is generally accomplished by:

- Reaction of 2-amino-5-fluorobenzylamine with di-tert-butyl dicarbonate (Boc2O): This reagent reacts with the primary amine to form the Boc-protected carbamate.

- Alternative reagent: tert-butyl chloroformate can also be used to introduce the tert-butyl carbamate protecting group.

The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature. The presence of a base such as triethylamine or DIPEA (N,N-diisopropylethylamine) is common to neutralize the acid by-products and drive the reaction to completion.

Representative Reaction Conditions and Yields

- In one documented example, tert-butyl 3-cyano-5-fluorobenzylcarbamate was synthesized from the corresponding amine precursor with purification by flash chromatography, yielding 33% of the desired carbamate compound.

- The Boc protection step is known to proceed smoothly with good overall yields when using di-tert-butyl dicarbonate under mild conditions.

Purification and Characterization

After the protection step, the this compound is typically purified by:

- Flash column chromatography: Using solvent systems such as heptane/ethyl acetate mixtures.

- Extraction and drying: Organic layers are washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Characterization methods include:

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm the presence of the tert-butyl group, fluorine substituent, and carbamate functionality.

- Mass Spectrometry (MS): Electrospray ionization (ESI) to confirm molecular weight.

- Chromatographic purity: HPLC analysis to determine purity and yield.

Summary Table of Key Preparation Methods

Research Findings and Considerations

- The presence of the fluorine atom in the 5-position influences the reactivity of the benzylamine, often increasing electrophilicity and potentially affecting reaction kinetics during carbamate formation.

- The Boc protection is a well-established method to protect primary amines, providing stability under various reaction conditions and enabling selective deprotection later in synthetic sequences.

- Computational and experimental studies on related compounds indicate that the Boc-protected fluorobenzylamines exhibit good stability and reactivity profiles suitable for further synthetic elaboration.

- Industrial methods emphasize the importance of controlling reaction times and reagent ratios to maximize yield and purity, avoiding side reactions and solidification issues in the reaction mixture.

Q & A

Q. What are the established synthetic routes for tert-butyl 2-amino-5-fluorobenzylcarbamate, and how can purity be maximized?

The compound is typically synthesized via a two-step reaction. First, 2-amino-5-fluorobenzylamine reacts with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions. The reaction is monitored by TLC, and the crude product is purified via column chromatography using a hexane/ethyl acetate gradient. Yield optimization (70–85%) requires strict temperature control (0–5°C during coupling) and inert atmosphere to prevent hydrolysis of the carbamate group .

Q. Which analytical techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the structure by identifying peaks corresponding to the tert-butyl group (δ ~1.4 ppm, singlet) and aromatic protons (δ 6.5–7.2 ppm). High-Resolution Mass Spectrometry (HRMS) validates the molecular ion ([M+H]⁺ at m/z 229.26). Purity (>95%) is assessed via HPLC with a C18 column and UV detection at 254 nm .

Q. What safety protocols are essential when handling this compound?

Use NIOSH-approved respirators (N95) and nitrile gloves to avoid inhalation or dermal contact. Work in a fume hood due to potential dust formation. In case of exposure, flush eyes with water for 15 minutes and seek medical attention. Store at 2–8°C in a sealed container away from oxidizing agents .

Advanced Research Questions

Q. How can reaction conditions be optimized for scaling up synthesis while maintaining stereochemical integrity?

Employ flow chemistry systems to enhance mixing efficiency and heat transfer. Use in-line FTIR or PAT (Process Analytical Technology) to monitor intermediate formation. For stereosensitive derivatives, chiral HPLC or enzymatic resolution may be required post-synthesis. Automated systems reduce human error and improve reproducibility at multi-gram scales .

Q. How do structural analogs of this compound differ in biological activity, and how should conflicting data be resolved?

A comparative study of analogs (e.g., tert-butyl 2-chloro-5-(trifluoromethyl)phenylcarbamate vs. tert-butyl 2-amino-5-(trifluoromethyl)phenylcarbamate) shows that electron-withdrawing groups (e.g., -CF₃) enhance antitumor activity by modulating receptor binding. Contradictions in IC₅₀ values across studies may arise from assay variability (e.g., MTT vs. ATP-based assays). Validate findings using orthogonal assays (e.g., Western blot for apoptosis markers) and standardized protocols .

Q. What methodologies are effective for evaluating the compound’s stability under physiological conditions?

Conduct accelerated stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via LC-MS over 24–72 hours. For hydrolytic stability, compare half-life (t₁/₂) in buffer vs. human plasma. Use Arrhenius plots to predict shelf-life at 25°C. Structural degradation products (e.g., free amine from carbamate cleavage) are identified via MS/MS fragmentation .

Q. How can computational tools predict the interaction mechanisms of this compound with biological targets?

Perform molecular docking (AutoDock Vina) against crystallographic structures of target enzymes (e.g., kinase domains). Validate predictions with MD simulations (GROMACS) to assess binding stability. QSAR models trained on analogs with -F and -NH₂ substituents predict enhanced binding affinity due to hydrogen bonding with active-site residues .

Key Recommendations for Researchers

- Experimental Design: Include positive controls (e.g., staurosporine for kinase assays) and replicate experiments across cell lines (e.g., HeLa, MCF-7) to ensure robustness.

- Data Interpretation: Cross-validate computational predictions with SPR (Surface Plasmon Resonance) binding studies for mechanistic clarity.

- Collaboration: Partner with crystallography labs to resolve co-crystal structures of the compound bound to targets, enabling rational design of next-gen analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.